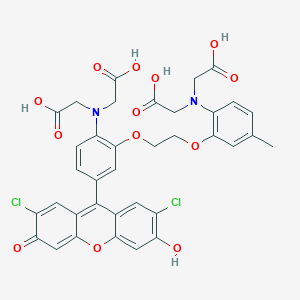

![molecular formula C7H6N2O2 B049377 4-Aminobenzo[d]oxazol-2(3H)-one CAS No. 81900-93-8](/img/structure/B49377.png)

4-Aminobenzo[d]oxazol-2(3H)-one

Vue d'ensemble

Description

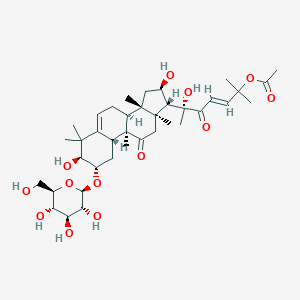

La N-Benzoyl-(2R,3S)-3-phénylisosérine est un composé chiral de formule moléculaire C16H15NO4. Elle est connue pour son rôle d'intermédiaire clé dans la synthèse du taxol (paclitaxel), un agent anticancéreux puissant. La stéréochimie unique du composé est cruciale pour son activité biologique, ce qui en fait un sujet d'étude important en chimie médicinale et en recherche pharmaceutique .

Applications De Recherche Scientifique

N-Benzoyl-(2R,3S)-3-phenylisoserine has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in the biosynthesis of natural products.

Medicine: Key intermediate in the synthesis of taxol, an anticancer drug used in the treatment of ovarian, breast, and lung cancers.

Industry: Employed in the production of pharmaceuticals and fine chemicals

Safety and Hazards

The safety data sheet for 4-Aminobenzo[d]oxazol-2(3H)-one indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mécanisme D'action

The mechanism of action of N-Benzoyl-(2R,3S)-3-phenylisoserine is primarily related to its role in the synthesis of taxol. Taxol stabilizes microtubules and prevents their depolymerization, thereby inhibiting cell division. This action is crucial for its anticancer properties. The molecular targets of taxol include tubulin, a protein that forms the structural component of microtubules .

Analyse Biochimique

Biochemical Properties

4-Aminobenzo[d]oxazol-2(3H)-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to bind with enzymes such as prostaglandin H2 synthase and trypsin, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access. Additionally, it can activate certain pathways by binding to receptor proteins, leading to downstream signaling events. These interactions often result in changes in gene expression, which can have various cellular outcomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that its effects on cellular function can persist, with some cells showing adaptive responses to prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can have beneficial effects such as reducing inflammation and modulating immune responses. At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects are often observed, where a small increase in dosage can lead to significant changes in biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of cofactors, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is often directed to specific compartments such as the nucleus or mitochondria, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing the compound to these locations, influencing its activity and function .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La N-Benzoyl-(2R,3S)-3-phénylisosérine peut être synthétisée par plusieurs méthodes. Une approche courante implique la réduction stéréosélective de l'ester éthylique de l'acide 2-céto-3-(N-benzoylamino)-3-phénylpropionique à l'aide de cultures microbiennes. Des micro-organismes tels que Hansenula polymorpha et Candida fabianii se sont révélés efficaces pour réduire le groupe céto en l'alcool souhaité, produisant de la N-Benzoyl-(2R,3S)-3-phénylisosérine avec un excès énantiomérique élevé .

Méthodes de production industrielle

La production industrielle de N-Benzoyl-(2R,3S)-3-phénylisosérine implique généralement des procédés microbiens ou enzymatiques à grande échelle. Ces méthodes sont préférées en raison de leur grande sélectivité et de leur efficacité. L'utilisation de biocatalyseurs permet de produire le composé avec un minimum de sous-produits et une grande pureté .

Analyse Des Réactions Chimiques

Types de réactions

La N-Benzoyl-(2R,3S)-3-phénylisosérine subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l'aide d'oxydants tels que le chlorochromate de pyridinium (PCC).

Réduction : Le composé peut être réduit en son alcool correspondant à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4).

Substitution : Le groupe benzoyle peut être substitué par d'autres groupes acyles par des réactions de substitution acylique nucléophile.

Réactifs et conditions courants

Oxydation : Chlorochromate de pyridinium (PCC) dans le dichlorométhane (DCM).

Réduction : Borohydrure de sodium (NaBH4) dans le méthanol.

Substitution : Chlorures d'acyle en présence d'une base telle que la triéthylamine (TEA).

Principaux produits formés

Oxydation : Acide 2-céto-3-(N-benzoylamino)-3-phénylpropionique.

Réduction : N-Benzoyl-(2R,3S)-3-phénylisosérine.

Substitution : Divers dérivés N-acyles en fonction du chlorure d'acyle utilisé.

Applications de la recherche scientifique

La N-Benzoyl-(2R,3S)-3-phénylisosérine a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.

Biologie : Étudié pour son rôle dans la biosynthèse de produits naturels.

Médecine : Intermédiaire clé dans la synthèse du taxol, un médicament anticancéreux utilisé dans le traitement des cancers de l'ovaire, du sein et du poumon.

Industrie : Employé dans la production de produits pharmaceutiques et de produits chimiques fins

Mécanisme d'action

Le mécanisme d'action de la N-Benzoyl-(2R,3S)-3-phénylisosérine est principalement lié à son rôle dans la synthèse du taxol. Le taxol stabilise les microtubules et empêche leur dépolymérisation, inhibant ainsi la division cellulaire. Cette action est cruciale pour ses propriétés anticancéreuses. Les cibles moléculaires du taxol comprennent la tubuline, une protéine qui constitue le composant structurel des microtubules .

Comparaison Avec Des Composés Similaires

Composés similaires

Ester éthylique de N-Benzoyl-(2R,3S)-3-phénylisosérine : Un composé étroitement lié utilisé comme intermédiaire dans la synthèse du taxol.

Acide 2-céto-3-(N-benzoylamino)-3-phénylpropionique : Un précurseur dans la synthèse de la N-Benzoyl-(2R,3S)-3-phénylisosérine.

Unicité

La N-Benzoyl-(2R,3S)-3-phénylisosérine est unique en raison de sa stéréochimie spécifique, qui est essentielle pour son activité biologique. Cela la distingue d'autres composés similaires qui peuvent ne pas présenter le même niveau d'activité ou de sélectivité dans les systèmes biologiques .

Propriétés

IUPAC Name |

4-amino-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGTAGWVRMFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601657 | |

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81900-93-8 | |

| Record name | 4-Amino-1,3-benzoxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)